molecular formula C11H11BrFNOS B6352086 (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone CAS No. 1042786-22-0

(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone

Cat. No.: B6352086
CAS No.: 1042786-22-0
M. Wt: 304.18 g/mol
InChI Key: XPWKIKUYOLHEMK-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is a halogenated aromatic ketone featuring a thiomorpholine moiety. The compound combines a bromo-fluorophenyl group with a sulfur-containing morpholine derivative, making it a valuable intermediate in pharmaceutical and materials science research. Its structure is characterized by:

  • Aromatic substitution: Bromine (electron-withdrawing) at the para position and fluorine (electronegative) at the ortho position, which influence electronic properties and steric interactions.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWKIKUYOLHEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromo-2-fluorobenzoyl Chloride

The aromatic fragment is synthesized via sequential halogenation:

  • Fluorination : 2-Methyl-4-fluoroaniline undergoes diazotization in H₂SO₄ at -10°C–5°C with NaNO₂, followed by hydrolysis to yield 4-fluoro-2-methylphenol (GC purity: 99.3%).

  • Bromination : Treatment with Br₂ in CH₂Cl₂/H₂O (1:3 v/v) at 0°C, catalyzed by H₂O₂, achieves para-bromination selectivity >98%.

Reaction Conditions Table

StepReagentsTemp (°C)Time (h)Yield (%)
DiazotizationNaNO₂, H₂SO₄-10–5295
BrominationBr₂, H₂O₂, CH₂Cl₂0–5194

Thiomorpholine Activation

Thiomorpholine is synthesized via a telescoped photochemical process:

  • Thiol-ene reaction : Cysteine derivatives undergo UV-initiated cyclization (λ = 365 nm) in flow reactors.

  • In situ activation : The amine is converted to its lithium salt using LDA in THF at -78°C for subsequent acylation.

Synthetic Route 2: Buchwald-Hartwig Amination Followed by Oxidation

Palladium-Catalyzed Coupling

Aryl bromides couple with thiomorpholine under Pd(OAc)₂/Xantphos catalysis:

  • Reagents : 4-Bromo-2-fluorobenzaldehyde (1.2 eq), thiomorpholine (1 eq), K₂CO₃ (3 eq)

  • Conditions : DMF, 110°C, 24 h (conversion: 88%)

Oxidation to Methanone

The secondary alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C:
RCH(OH)R’CrO3/H2SO4RC(O)R’\text{RCH(OH)R'} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{RC(O)R'}
Yield : 91% after silica gel chromatography (hexane:EtOAc 4:1).

Solvent and Catalytic System Optimization

Impact of Polar Aprotic Solvents

Comparative studies in DMF vs. DMSO show:

  • DMF : Higher conversion (92% vs. 85%) but lower selectivity (88% vs. 93%)

  • Residence time : 8 h optimal for minimizing side products

Ligand Screening for Pd Catalysis

LigandConversion (%)Selectivity (%)
Xantphos9289
BINAP8591
DPEphos7893

Xantphos provides optimal balance between activity and cost.

Green Chemistry Considerations

Solvent Recycling

CH₂Cl₂ recovery via fractional distillation achieves 87% reuse efficiency without yield loss.

Catalytic Bromination

N-Bromosuccinimide (NBS) in acetonitrile reduces Br₂ waste by 40% compared to traditional methods.

Analytical Validation Protocols

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm (purity: 99.5%)

  • ¹⁹F NMR : δ = -112.3 ppm (quartet, J=8.7 Hz) confirms fluorine position

Stability Studies

  • Thermal : Decomposition onset at 218°C (DSC)

  • Hydrolytic : Stable in pH 4–9 for >72 h (HPLC monitoring)

Industrial-Scale Adaptation

Continuous Flow Synthesis

A two-reactor system achieves:

  • Aromatic bromination : 5 L/h throughput

  • Thiomorpholine coupling : 3.8 kg/day production

Cost Analysis

ComponentBatch Cost ($/kg)Flow Cost ($/kg)
Bromine12.5011.20
Pd Catalyst8.306.90
Solvent Recovery2.101.40

Flow systems reduce total cost by 22% through catalyst recycling.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ reduces reaction time to 4 h (yield: 84%).

Biocatalytic Approaches

Engineered transaminases show preliminary success in asymmetric synthesis (ee: 73%) .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone serves as an important intermediate in organic synthesis. It can participate in various chemical reactions including:

  • Nucleophilic Substitution Reactions : Due to the presence of halogen atoms, it can undergo nucleophilic substitutions to form new compounds.
  • Coupling Reactions : It is utilized in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

  • Anticancer Activity : Studies suggest that derivatives of compounds containing thiomorpholine structures exhibit anticancer properties. For instance, modifications to the thiomorpholine moiety can enhance the inhibitory effects on cancer cell proliferation .
  • Antimicrobial Properties : Compounds similar to this compound have been investigated for their antimicrobial activities, making them candidates for drug development.

Biological Studies

The compound has been studied for its interactions with biological targets:

  • Protein Kinase Inhibition : Research has highlighted its potential as an inhibitor of protein kinases involved in cancer progression. The mechanism typically involves the inhibition of receptor tyrosine kinases (RTK), which are critical in cell signaling pathways related to tumor growth .
  • Cellular Mechanisms : Investigations into its cellular mechanisms have revealed that it may influence various cellular processes, including apoptosis and cell cycle regulation .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel thiomorpholine derivatives demonstrated that modifications to the (4-Bromo-2-fluorophenyl) group significantly enhanced anticancer activity against breast cancer cell lines. The results indicated that specific substitutions could increase binding affinity to target proteins involved in cancer proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Aromatic Ring) Thiomorpholino/Morpholino Molecular Weight (g/mol) Key References
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone 4-Br, 2-F Thiomorpholino 330.23*
(4-Bromo-2-fluorophenyl)(morpholino)methanone 4-Br, 2-F Morpholino 314.20
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone 5-Br, 2-F, 3-OMe Thiomorpholino 360.25
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone 4-Br, 2-Cl Thiomorpholino 346.67

Key Observations :

  • Electron-withdrawing groups (Br, Cl, F) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Methoxy (OMe) groups increase electron density, altering reactivity .
  • Morpholino vs. Thiomorpholino: Thiomorpholino derivatives exhibit higher lipophilicity (logP) due to sulfur’s polarizability, impacting membrane permeability in biological systems .

Key Observations :

  • HATU/DIEA-mediated couplings are highly efficient for thiomorpholino derivatives, yielding >80% under mild conditions .
  • Steric hindrance in bicyclic systems (e.g., bicyclo[1.1.1]pentane) reduces yields slightly compared to planar aromatic substrates .

Spectral and Structural Characterization

Table 3: NMR Chemical Shifts (δ, ppm)

Compound Name ¹H NMR (Key Peaks) ¹³C NMR (Carbonyl Shift) Reference
This compound δ 7.42 (d, J = 7.8 Hz, Ar-H), δ 2.64 (s, S-CH₂) 168.1 (C=O)
(3-Iodobicyclo[1.1.1]pentan-1-yl)(thiomorpholino)methanone δ 2.62–2.56 (m, bicyclic CH₂), δ 3.82 (br, thiomorpholino CH₂) 164.8 (C=O)
Phenyl(thiomorpholino)methanone δ 7.48–7.29 (m, Ar-H), δ 2.79–2.49 (thiomorpholino CH₂) 174.5 (C=O)

Key Observations :

  • The carbonyl carbon in thiomorpholino derivatives resonates at δ 164–174 ppm, influenced by electron-withdrawing substituents .
  • Aromatic protons in bromo-fluoro derivatives show distinct coupling patterns (e.g., δ 7.42, d, J = 7.8 Hz) due to substituent-induced deshielding .

Key Observations :

  • Thiomorpholino derivatives exhibit enhanced antimicrobial activity compared to morpholino analogs due to improved membrane penetration .
  • Bromo-fluoro substitution patterns are critical for targeting hydrophobic pockets in kinase domains .

Biological Activity

(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and fluoro-substituted phenyl ring attached to a thiomorpholine moiety, which enhances its interaction with biological targets. Its molecular structure can be represented as follows:

C10H10BrFNS\text{C}_{10}\text{H}_{10}\text{BrFNS}

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli3.91 μg/mL
Candida albicans4.01 mM

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, this compound showed promising cytotoxic effects. The following table summarizes some key findings:

Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G2/M phase
A549 (lung cancer)10.0Inhibition of proliferation

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream biological effects.
  • Cell Cycle Interference : Evidence suggests that the compound can disrupt normal cell cycle progression, particularly in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that the compound effectively inhibited growth in multidrug-resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .
  • Cytotoxicity in Cancer Models : In a comparative study against standard chemotherapeutics, this compound exhibited lower IC50 values than several commonly used drugs, indicating its potential as a more effective treatment option .
  • Inflammation Models : Animal models treated with the compound showed reduced inflammation markers compared to controls, supporting its role as an anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes for (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound is typically synthesized via condensation reactions between 4-bromo-2-fluorobenzaldehyde derivatives and thiomorpholine. A common approach involves coupling bromo-fluorophenyl precursors with thiomorpholine under anhydrous conditions, using coupling agents like EDCI/HOBt or DCC. For example, fluorinated chalcone intermediates can be cyclized using DMSO/I₂ to form chromone derivatives, a method adaptable for thiomorpholino-methanone synthesis . Optimization includes:

  • Temperature control : Reactions performed at 0–5°C minimize side-product formation.
  • Catalyst selection : CuCl₂ or iodine in DMSO enhances cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:
The compound is harmful if inhaled, ingested, or exposed to skin. Key protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and thiomorpholino methylenes (δ 2.5–3.5 ppm). Fluorine coupling splits peaks in ¹⁹F NMR .
  • IR spectroscopy : C=O stretch (~1650 cm⁻¹) and C-Br absorption (~550 cm⁻¹) confirm functional groups .
  • Mass spectrometry (HRMS-ESI) : Molecular ion [M+H]⁺ matches calculated mass (e.g., C₁₁H₁₀BrFNO₂S: theoretical vs. observed ±0.0001 Da) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond angles and torsional parameters. For example:

  • Data collection : High-resolution (≤0.8 Å) datasets reduce thermal motion artifacts.
  • ORTEP-3 visualization : Clarifies disorder in thiomorpholino ring conformers .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands resolve pseudosymmetry in halogenated crystals .

Advanced: What strategies address low solubility in cross-coupling reactions involving this compound?

Answer:
Low solubility in polar solvents (e.g., DMF, DMSO) can hinder catalytic reactions. Mitigation strategies include:

  • Co-solvent systems : THF/toluene (1:3) improves dispersion while maintaining catalyst activity .
  • Microwave-assisted synthesis : Enhances reaction rates in low-solubility conditions .
  • Derivatization : Introduce solubilizing groups (e.g., tert-butyl esters) temporarily, followed by cleavage post-reaction .

Advanced: How to analyze conflicting spectroscopic data for thiomorpholino-containing compounds?

Answer:
Contradictions in NMR/IR data often arise from dynamic conformational changes or impurities. Solutions include:

  • Variable-temperature NMR : Identify rotational barriers in thiomorpholino rings (e.g., coalescence temperatures) .
  • DFT calculations : Compare experimental ¹³C shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G**) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .

Advanced: What are the structure-activity relationships (SAR) for antimicrobial activity in fluorinated methanones?

Answer:
Fluorine and bromine substituents enhance lipophilicity and membrane penetration. Key SAR insights:

  • Electron-withdrawing groups : The 4-bromo-2-fluoro motif increases activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
  • Thiomorpholino vs. morpholino : Sulfur in thiomorpholino improves bioavailability but may reduce metabolic stability .
  • Chlorinated analogs : Substituting Br with Cl decreases potency, highlighting halogen size dependence .

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